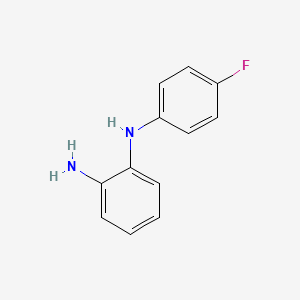

1-N-(4-fluorophenyl)benzene-1,2-diamine

CAS No.: 7187-12-4

Cat. No.: VC4334718

Molecular Formula: C12H11FN2

Molecular Weight: 202.232

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7187-12-4 |

|---|---|

| Molecular Formula | C12H11FN2 |

| Molecular Weight | 202.232 |

| IUPAC Name | 2-N-(4-fluorophenyl)benzene-1,2-diamine |

| Standard InChI | InChI=1S/C12H11FN2/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8,15H,14H2 |

| Standard InChI Key | KPJIGTRNAZHTEZ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)N)NC2=CC=C(C=C2)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-N-(4-fluorophenyl)benzene-1,2-diamine, reflects its benzenediamine core substituted with a 4-fluorophenyl group at the N1 position. Its molecular formula is C₁₂H₁₀FN₂, with a molecular weight of 201.22 g/mol. The fluorine atom at the para position induces electron-withdrawing effects, reducing electron density at the aromatic ring and enhancing stability toward electrophilic substitution .

Electronic and Steric Characteristics

The fluorine substituent’s electronegativity (χ = 3.98) polarizes the C–F bond, creating a dipole moment that influences intermolecular interactions. This polarization enhances solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) while maintaining moderate solubility in ethanol . Steric effects are minimal due to fluorine’s small atomic radius (0.64 Å), allowing unhindered access to the amine groups for condensation or coordination reactions .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀FN₂ |

| Molecular Weight (g/mol) | 201.22 |

| Melting Point | 94–98°C (decomposition) |

| Solubility in DMSO | >50 mg/mL |

| pKa (amine groups) | ~4.5–5.5 (estimated) |

Synthetic Methodologies

Microwave-Assisted Synthesis

A scalable route involves microwave irradiation of 4-fluoro-2-nitroaniline and aniline derivatives in DMSO with potassium hydroxide (KOH). This method reduces reaction times from 16 hours to under 3 hours while achieving a 79% yield . Key steps include:

-

Reagent Mixing: Combine 4-fluoro-2-nitroaniline (1.32 mL, 12.5 mmol) with aniline (10 mmol) in DMSO (10 mL) and KOH (50 mmol).

-

Microwave Irradiation: Heat at 180°C under controlled pressure.

-

Workup: Extract with dichloromethane (DCM), wash with 1N HCl and water, and purify via flash chromatography .

Catalytic Hydrogenation

Alternative methods employ hydrogenation of nitro precursors using Raney nickel or iron powder. For example, reducing N-(4-fluorophenyl)-2-nitrobenzenamine with iron powder in ethanol and ammonium chloride achieves a 93% yield . Industrial-scale production utilizes automated hydrogenation systems with pressures up to 1.0 MPa to enhance efficiency .

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) reveals distinct signals for aromatic protons and amine groups:

-

Amine protons: δ 3.52 (s, 2H, –NH₂) and δ 3.48 (s, 2H, –NH–) .

¹³C NMR confirms the fluorophenyl linkage with a quaternary carbon at δ 162.1 ppm (C–F) .

Pharmaceutical and Industrial Applications

Antileishmanial and Antiplasmodial Agents

Derivatives of 1-N-(4-fluorophenyl)benzene-1,2-diamine exhibit potent activity against Leishmania donovani and Plasmodium falciparum. The fluorine atom enhances membrane permeability, enabling target engagement with parasitic enzymes like dihydroorotate dehydrogenase (DHODH) .

Coordination Chemistry

The compound forms stable Schiff base complexes with transition metals such as Cu(II). These complexes demonstrate photocatalytic activity in degrading methyl red (MR) and rhodamine B (RhB), achieving >90% degradation under UV light .

Table 2: Applications of 1-N-(4-Fluorophenyl)benzene-1,2-diamine Derivatives

Comparative Analysis with Structural Analogues

Chlorophenyl vs. Fluorophenyl Derivatives

Replacing fluorine with chlorine in the para position increases molecular weight (218.68 g/mol vs. 201.22 g/mol) and polarizability, improving reactivity in electrophilic substitutions but reducing solubility in polar solvents .

Electronic Effects on Reactivity

Fluorine’s electron-withdrawing nature deactivates the aromatic ring, slowing nitration and sulfonation reactions compared to unsubstituted benzenediamines. Conversely, chloro and nitro substituents accelerate these reactions due to resonance effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume